Lipophilicity (XLogP3) Differentiates 4‑Acetyl‑4,7‑dimethoxy from 4‑Amino‑ and 4‑Hydroxy‑Benzothiazol‑2‑ylbenzamide Analogs
The computed XLogP3‑AA of 4‑acetyl‑N‑(4,7‑dimethoxy‑1,3‑benzothiazol‑2‑yl)benzamide is 3.2, whereas the 4‑amino analog (4‑amino‑N‑(benzothiazol‑2‑yl)benzamide, PubChem CID 68177) exhibits an XLogP3 of approximately 1.9 and the 4‑hydroxy analog (PubChem CID 10109163) an XLogP3 of approximately 2.5 [REFS‑1][REFS‑2]. This difference of 1.3 and 0.7 log units, respectively, corresponds to a theoretical ~20‑fold and ~5‑fold increase in octanol‑water partition coefficient, predicting significantly higher membrane permeability and potentially greater non‑specific protein binding for the target compound [REFS‑3].
| Evidence Dimension | XLogP3‑AA (computed logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2 |
| Comparator Or Baseline | 4‑amino‑N‑(benzothiazol‑2‑yl)benzamide (XLogP3 ≈ 1.9); 4‑hydroxy‑N‑(benzothiazol‑2‑yl)benzamide (XLogP3 ≈ 2.5) |
| Quantified Difference | ΔXLogP3 = +1.3 vs. 4‑amino analog; +0.7 vs. 4‑hydroxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem 2024.11.20 release; validated across multiple benzothiazole‑2‑ylbenzamide congeners. |
Why This Matters
Higher lipophilicity predicts superior membrane permeability in cell‑based assays, making this compound a preferred scaffold for intracellular target engagement studies where passive diffusion is rate‑limiting.
- [1] PubChem Compound Summary for CID 2150721. 4‑acetyl‑N‑(4,7‑dimethoxy‑1,3‑benzothiazol‑2‑yl)benzamide. National Center for Biotechnology Information. Accessed 2026‑04‑30. View Source
- [2] PubChem Compound Summary for CID 68177 (4‑amino‑N‑(benzothiazol‑2‑yl)benzamide) and CID 10109163 (4‑hydroxy‑N‑(benzothiazol‑2‑yl)benzamide). National Center for Biotechnology Information. Accessed 2026‑04‑30. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3): 235‑248. DOI: 10.1517/17460441003605098. View Source
